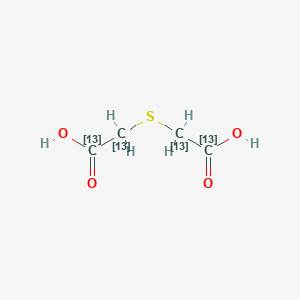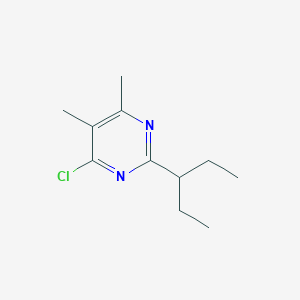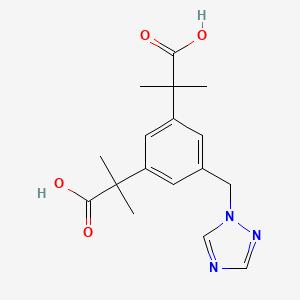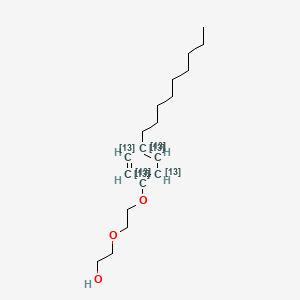
4-Nonyl Phenol-13C6 Diethoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl Phenol-13C6 Diethoxylate is a stable isotope-labeled compound with the molecular formula 13C6 C13 H32 O3 and a molecular weight of 314.41 . It is a derivative of nonylphenol, which is a type of alkylphenol. Alkylphenols and their ethoxylates are widely used as surfactants in various industrial applications, including detergents, emulsifiers, and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Diethoxylate typically involves the ethoxylation of nonylphenol. This process includes the reaction of nonylphenol with ethylene oxide under alkaline conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of nonylphenol ethoxylates involves similar ethoxylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carefully controlled to minimize the formation of by-products and to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nonyl Phenol-13C6 Diethoxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethoxylate groups back to hydroxyl groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxylated derivatives.
Substitution: Esters or ethers.
Scientific Research Applications
4-Nonyl Phenol-13C6 Diethoxylate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on mammalian development.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Utilized in the formulation of industrial detergents, emulsifiers, and solvents.
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking estrogen and binding to estrogen receptors. This interaction can lead to altered gene expression and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: A precursor to 4-Nonyl Phenol-13C6 Diethoxylate, widely used in industrial applications.
Nonylphenol Ethoxylates: A group of compounds with varying degrees of ethoxylation, used as surfactants.
Octylphenol Ethoxylates: Similar to nonylphenol ethoxylates but with an octyl group instead of a nonyl group.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. Its specific labeling allows for precise tracking in complex biological and environmental systems .
Properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
314.41 g/mol |
IUPAC Name |
2-[2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
InChI Key |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
Isomeric SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


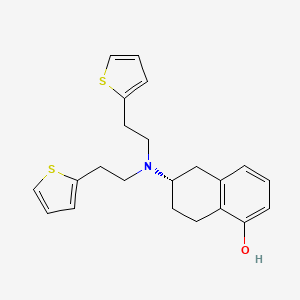
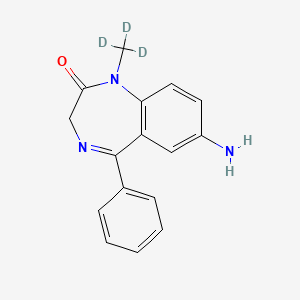
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

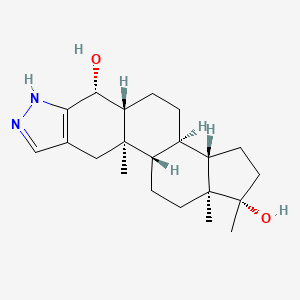
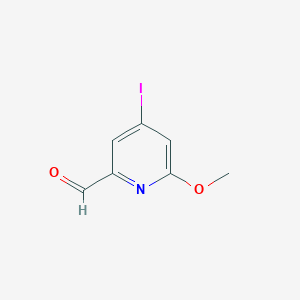
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
